molecular formula C10H16Si B1609130 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 54767-28-1

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene

Cat. No.: B1609130
CAS No.: 54767-28-1
M. Wt: 164.32 g/mol
InChI Key: PCTZDZCYAPUYIY-UHFFFAOYSA-N
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Description

2,7-Dimethyl-5-silaspiro[44]nona-2,7-diene is a silicon-containing organic compound characterized by its unique spirocyclic structure

Chemical Reactions Analysis

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of silanols, while reduction can yield silanes.

Scientific Research Applications

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various silicon-containing compounds . In biology, it has potential applications in the development of silicon-based biomaterials. In medicine, it is being explored for its potential use in drug delivery systems due to its unique structural properties. Additionally, in the industry, it is used in the production of advanced materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene can be compared with other similar silicon-containing compounds, such as 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diol and 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-dione . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of different functional groups in these compounds can lead to variations in their chemical behavior and applications. The uniqueness of this compound lies in its spirocyclic structure and the presence of silicon, which imparts distinct properties compared to its carbon analogs.

Properties

IUPAC Name

3,8-dimethyl-5-silaspiro[4.4]nona-2,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Si/c1-9-3-5-11(7-9)6-4-10(2)8-11/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZDZCYAPUYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC[Si]2(C1)CC=C(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411208
Record name 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54767-28-1
Record name 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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